N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, including the formation of the sulfonamide bond and the acetylation of the phenyl ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide would depend on its specific interactions with molecular targets. In medicinal applications, it might inhibit enzymes or interfere with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit bacterial growth by blocking folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2,4-Dimethoxyphenyl)sulfonamide: Shares a similar structure but lacks the acetylphenyl group.
Acetaminophen: Contains an acetyl group and is used as an analgesic and antipyretic.
Uniqueness
N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-17(27)18-8-7-9-19(14-18)25-24(28)16-26(33(29,30)21-10-5-4-6-11-21)22-13-12-20(31-2)15-23(22)32-3/h4-15H,16H2,1-3H3,(H,25,28) |
InChI Key |
DKNOMZKGTQUWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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